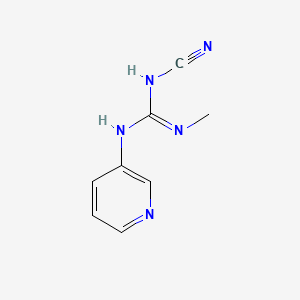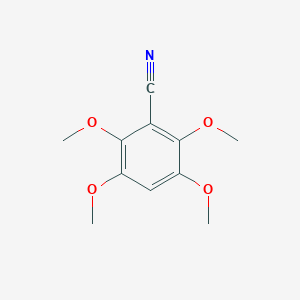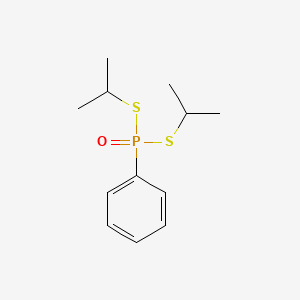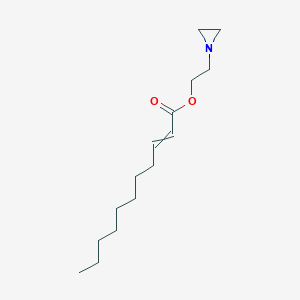![molecular formula C7H8O2 B14470786 1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one CAS No. 65656-89-5](/img/structure/B14470786.png)
1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one is a bicyclic organic compound that features a unique oxabicyclo structure. This compound is notable for its applications in synthetic organic chemistry and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one involves the ozonolysis of (1R,cis)-4,7,7-trimethyl-3-oxabicyclo[4.1.0]hept-4-en-2-one. This reaction is highly sensitive to the solvent and reductant used. The maximum yield is achieved when ozonolysis is performed at -5°C in alcohols . The reaction proceeds through intermediate alkoxylactols, which are hydrolyzed to complete the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale ozonolysis processes, where precise control of temperature and solvent conditions is crucial to maximize yield and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more saturated bicyclic compounds.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6,6-dimethyl-3-oxabicyclo[3.1.0]hex-2,4-dione.
Reduction: Formation of more saturated bicyclic compounds.
Substitution: Formation of various substituted oxabicyclo compounds.
Scientific Research Applications
1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways and processes at the molecular level. For example, its role in oxidation and reduction reactions can affect the redox balance in biological systems.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one is unique due to its specific oxabicyclo structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and steric configurations, making it valuable for specialized applications in synthetic chemistry and industrial processes.
Properties
CAS No. |
65656-89-5 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1,3-dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C7H8O2/c1-4-3-5-7(2,9-5)6(4)8/h3,5H,1-2H3 |
InChI Key |
ZFKWOWPFPXKRDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(C1=O)(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)


![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)


![4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione](/img/structure/B14470738.png)

![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)
![barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B14470765.png)


![4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14470782.png)

